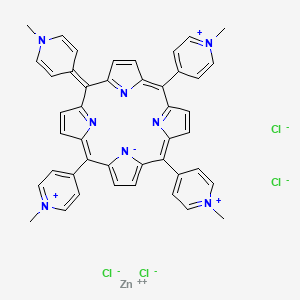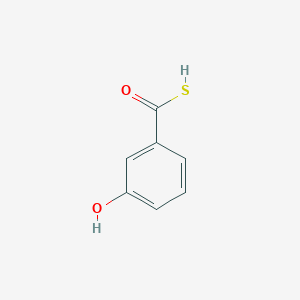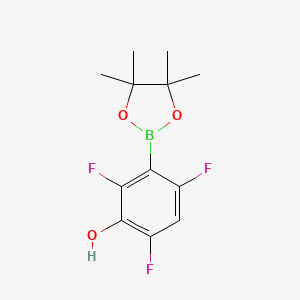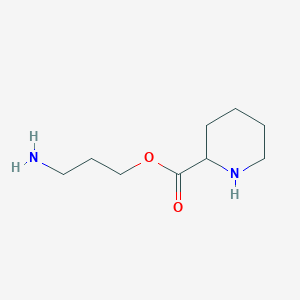
zinc;5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide;tetrachloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
„Zink-5,10,15-Tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-yliden)porphyrin-22-id;Tetrachlorid“ ist eine komplexe organische Verbindung, die einen Porphyrinkern mit Zink als zentralem Metallion aufweist. Porphyrine sind eine Gruppe von heterocyclischen Makrozyklus-organischen Verbindungen, die in verschiedenen biologischen Systemen, wie z. B. Hämoglobin und Chlorophyll, eine entscheidende Rolle spielen. Die einzigartige Struktur dieser Verbindung macht sie in verschiedenen wissenschaftlichen Bereichen, einschließlich Chemie, Biologie und Materialwissenschaften, interessant.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von „Zink-5,10,15-Tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-yliden)porphyrin-22-id;Tetrachlorid“ umfasst typischerweise die folgenden Schritte:
Bildung des Porphyrinkerns: Der Porphyrinkern kann durch die Kondensation von Pyrrol- und Aldehydderivaten unter sauren Bedingungen synthetisiert werden.
Metallierung: Der Porphyrinkern wird dann mit einem Zinksalz, wie z. B. Zinkazetet, umgesetzt, um das Zinkion in die Mitte des Porphyrinrings einzubringen.
Substitutionsreaktionen:
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung würden wahrscheinlich eine großtechnische Synthese unter ähnlichen Reaktionsbedingungen beinhalten, wobei die Ausbeute und Reinheit optimiert werden. Dies kann die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungstechniken wie Chromatographie umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, bei denen der Porphyrinring oder die Substituentengruppen oxidiert werden.
Reduktion: Reduktionsreaktionen können auftreten, insbesondere an den Pyridiniumgruppen, wodurch sie in Pyridin umgewandelt werden.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine oder mehrere Substituentengruppen durch andere funktionelle Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Alkylhalogenide, Acylchloride.
Hauptprodukte
Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise Oxidation zu hydroxylsubstituierten Derivaten führen, während Reduktion zu demethylierten Produkten führen kann.
Wissenschaftliche Forschungsanwendungen
Chemie
Katalyse: Die Verbindung kann als Katalysator in verschiedenen organischen Reaktionen fungieren, einschließlich Oxidations- und Reduktionsprozessen.
Sensorik: Sie kann in chemischen Sensoren zur Detektion von Metallionen und anderen Analyten verwendet werden.
Biologie
Biomimetische Studien: Die Verbindung kann zur Untersuchung der Funktion natürlicher Porphyrine in biologischen Systemen verwendet werden.
Arzneimittelverabreichung: Sie kann als Träger für die Verabreichung von Medikamenten an bestimmte Ziele im Körper untersucht werden.
Medizin
Photodynamische Therapie: Die Verbindung kann in der photodynamischen Therapie zur Behandlung von Krebs verwendet werden, wobei sie nach Lichtaktivierung reaktive Sauerstoffspezies erzeugt, um Krebszellen abzutöten.
Industrie
Materialwissenschaften: Die Verbindung kann bei der Entwicklung von fortschrittlichen Materialien wie organischen Halbleitern und Photovoltaikzellen verwendet werden.
Wirkmechanismus
Der Mechanismus, durch den „Zink-5,10,15-Tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-yliden)porphyrin-22-id;Tetrachlorid“ seine Wirkungen entfaltet, beinhaltet die Wechselwirkung des Zinkions und des Porphyrinrings mit verschiedenen molekularen Zielstrukturen. Das Zinkion kann mit anderen Molekülen koordinieren, während der Porphyrinring an Elektronentransferreaktionen teilnehmen kann. Diese Wechselwirkungen können verschiedene biologische Pfade und chemische Prozesse beeinflussen.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can act as a catalyst in various organic reactions, including oxidation and reduction processes.
Sensing: It can be used in chemical sensors for detecting metal ions and other analytes.
Biology
Biomimetic Studies: The compound can be used to study the function of natural porphyrins in biological systems.
Drug Delivery: It may be explored as a carrier for delivering drugs to specific targets in the body.
Medicine
Photodynamic Therapy: The compound can be used in photodynamic therapy for treating cancer, where it generates reactive oxygen species upon light activation to kill cancer cells.
Industry
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Wirkmechanismus
The mechanism by which “zinc;5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide;tetrachloride” exerts its effects involves the interaction of the zinc ion and the porphyrin ring with various molecular targets. The zinc ion can coordinate with other molecules, while the porphyrin ring can participate in electron transfer reactions. These interactions can affect various biological pathways and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Zinktetraphenylporphyrin: Ähnliche Struktur, aber mit Phenylgruppen anstelle von Pyridiniumgruppen.
Eisenporphyrinkomplexe: Ähnlicher Porphyrinkern, aber mit Eisen als zentralem Metallion.
Kupferporphyrinkomplexe: Ähnlicher Porphyrinkern, aber mit Kupfer als zentralem Metallion.
Einzigartigkeit
Das einzigartige Merkmal von „Zink-5,10,15-Tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-yliden)porphyrin-22-id;Tetrachlorid“ ist das Vorhandensein der 1-Methylpyridin-1-ium-Gruppen, die im Vergleich zu anderen Porphyrinkomplexen unterschiedliche elektronische und sterische Eigenschaften verleihen können. Dies kann sich auf seine Reaktivität, Stabilität und Wechselwirkungen mit anderen Molekülen auswirken.
Eigenschaften
Molekularformel |
C44H36Cl4N8Zn |
|---|---|
Molekulargewicht |
884.0 g/mol |
IUPAC-Name |
zinc;5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide;tetrachloride |
InChI |
InChI=1S/C44H36N8.4ClH.Zn/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;;;;;/h5-28H,1-4H3;4*1H;/q+2;;;;;+2/p-4 |
InChI-Schlüssel |
RHJQPWZUPWLVAH-UHFFFAOYSA-J |
Kanonische SMILES |
CN1C=CC(=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)C=C3)C=C1.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Z)-(3-Methylphenyl)diazenyl]aniline](/img/structure/B12515698.png)
![Dimethyl [2-(2,5-dimethylphenyl)-2-oxoethyl]phosphonate](/img/structure/B12515699.png)
![2-(4-{[(2R,3R)-3-Butyloxiran-2-yl]methoxy}phenyl)-5-octylpyrimidine](/img/structure/B12515706.png)
![N-[3-(3-amino-2,5-dimethyl-1,1-dioxo-6H-1,2,4-thiadiazin-5-yl)-4-fluorophenyl]-5-fluoropyridine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12515708.png)
![2,6-Bis{2-[(2-methoxyethoxy)methyl]phenyl}pyridine](/img/structure/B12515714.png)





![5-[(4-Ethenyl-2-fluorophenyl)ethynyl]-1,2,3-trifluorobenzene](/img/structure/B12515758.png)
acetic acid](/img/structure/B12515761.png)

![6-[2-(3,4-Dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-{[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]methyl}oxan-3-yl 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12515778.png)
